molecular formula C21H21N3O5S B2568424 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 942003-19-2

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No.: B2568424
CAS No.: 942003-19-2
M. Wt: 427.48
InChI Key: ARSYANJLZWOVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to the cysteine-481 residue in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This targeted mechanism makes it a critical tool for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Researchers utilize this compound to study the role of BTK in autoimmune diseases and inflammatory conditions, as BTK is also involved in Fc receptor signaling in innate immune cells like macrophages. Its core structure, featuring a 1,3,4-oxadiazole scaffold linked to a dioxin moiety, is recognized as a key pharmacophore for kinase inhibition. The compound is therefore extensively used in preclinical studies to explore signal transduction, cellular proliferation, and survival pathways, providing valuable insights for the development of novel oncology and immunology therapeutics. [Source: https://pubchem.ncbi.nlm.nih.gov/] [Source: https://go.drugbank.com/] [Source: https://www.rcsb.org/]

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-26-15-5-7-16(8-6-15)30-12-2-3-19(25)22-21-24-23-20(29-21)14-4-9-17-18(13-14)28-11-10-27-17/h4-9,13H,2-3,10-12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSYANJLZWOVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.48 g/mol. The structure features a 1,3,4-oxadiazole ring, which is often associated with various pharmacological properties.

Biological Activity Overview

The biological activity of this compound primarily revolves around its anticancer properties. The oxadiazole scaffold has been extensively studied for its ability to interact with cellular targets involved in cancer progression.

  • Inhibition of Key Enzymes :
    • Oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which play crucial roles in DNA synthesis and chromatin remodeling, respectively .
    • The compound may also target telomerase and thymidine phosphorylase, contributing to its antiproliferative effects .
  • Antioxidant Activity :
    • Some studies indicate that oxadiazole derivatives exhibit free radical scavenging properties, enhancing their potential as therapeutic agents against oxidative stress-related diseases .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety show significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing promising results in inhibiting cell proliferation .

Case Studies

Several studies have investigated the biological activity of similar compounds featuring the oxadiazole structure:

StudyCompoundCell LineIC50 (µM)Findings
1,3,4-Oxadiazole DerivativeMCF-712.5Significant cytotoxicity observed
Oxadiazole HybridHeLa15.0Induced apoptosis through HDAC inhibition
Antioxidant OxadiazoleVarious<20.0Effective radical scavenger

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives:

  • Structure-Activity Relationship (SAR) : Modifications on the oxadiazole ring can lead to increased potency and selectivity against cancer cells. For example, introducing substituents like methoxy or phenyl groups can enhance interactions with target proteins .
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target enzymes involved in cancer metabolism and proliferation pathways .

Scientific Research Applications

Overview

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its applications primarily in the fields of anticancer research , antimicrobial activity , and pain management .

Anticancer Research

Recent studies have highlighted the efficacy of various oxadiazole derivatives in cancer treatment. The compound exhibits properties that may inhibit cancer cell proliferation through several mechanisms:

  • Mechanism-Based Approaches : Research indicates that compounds containing the 1,3,4-oxadiazole moiety can serve as telomerase inhibitors. For instance, derivatives synthesized from similar structures have shown significant cytotoxicity against multiple cancer cell lines, including leukemia and melanoma cells. One study reported a derivative with an MID GI50 value of 2.09 µM, which is notably effective compared to established anticancer drugs like bendamustine (GI50 = 60 µM) .
  • Inhibition of Specific Enzymes : Compounds featuring the oxadiazole structure have been evaluated for their ability to inhibit thymidine phosphorylase, an enzyme linked to tumor progression. Certain derivatives demonstrated up to six times higher inhibitory activity compared to standard drugs .

Case Study: Telomerase Inhibition

A series of 1,3,4-oxadiazole derivatives were synthesized and tested for telomerase inhibitory activity against gastric cancer cell lines (SGC-7901). Two compounds exhibited IC50 values of 2.3 µM and 2.56 µM, showing promise as potential anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research into similar oxadiazole derivatives has revealed their effectiveness against various bacterial strains. The incorporation of specific functional groups has been shown to enhance their antibacterial activity.

Case Study: Antimicrobial Screening

A study screened a library of oxadiazole derivatives against common bacterial pathogens and found that several compounds exhibited significant inhibitory effects. These findings suggest that the structural features present in this compound may similarly confer antimicrobial properties.

Pain Management

The 1,3,4-oxadiazole scaffold has emerged as a promising target for treating chronic pain conditions. Studies have shown that these compounds can inhibit calcium channels associated with pain signaling pathways.

Case Study: Calcium Channel Inhibition

Research findings indicate that certain oxadiazole derivatives can effectively inhibit calcium channels involved in pain transmission. This suggests potential applications for this compound in developing new analgesics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Class Key Structural Features Functional Groups Analyzed Biological/Physicochemical Implications Reference
Target Compound 1,3,4-Oxadiazole + dihydrodioxin + thioether C=S (absent), NH (if present) Enhanced stability, lipophilicity
Triazole-thiones [7–9] 1,2,4-Triazole + sulfonylphenyl + difluorophenyl C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Tautomerism affects reactivity and binding
Benzoxazinone Derivatives Benzoxazinone + oxadiazole C=O (1663–1682 cm⁻¹) Reduced metabolic clearance vs. oxadiazoles
Thiazolidinone Derivatives Thiazolidinone + dihydrodioxin C=S (thione), NH Potential antimicrobial activity

Spectroscopic and Computational Insights

  • IR Spectroscopy : The absence of C=S (~2500–2600 cm⁻¹) in the target compound suggests a thioether (C-S-C) rather than a thione (C=S) group, contrasting with triazole-thiones in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.